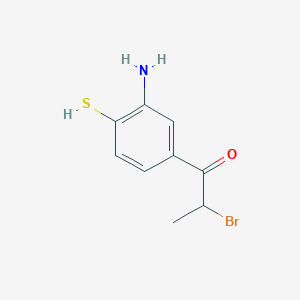
3,6-Dioxo-2,8-dioxa-5,7-diazadecan-10-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dioxo-2,8-dioxa-5,7-diazadecan-10-oic acid is a chemical compound with the molecular formula C6H10N2O6. It is known for its unique structure, which includes two oxo groups, two dioxo groups, and two diaza groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dioxo-2,8-dioxa-5,7-diazadecan-10-oic acid typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diacid chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dioxo-2,8-dioxa-5,7-diazadecan-10-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The diaza groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
3,6-Dioxo-2,8-dioxa-5,7-diazadecan-10-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,6-Dioxo-2,8-dioxa-5,7-diazadecan-10-oic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its unique structure allows it to interact with enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Methoxy-2-oxoethyl)-3,6-dioxo-2,8-dioxa-5,7-diazadecan-10-oic acid
- 4,9-Dioxo-5,8-dioxa-3,10-diazadodecane-1,12-diyl diacrylate
Uniqueness
Its ability to undergo multiple types of chemical reactions and interact with various molecular targets makes it a valuable compound in research .
Propriétés
Formule moléculaire |
C6H10N2O6 |
|---|---|
Poids moléculaire |
206.15 g/mol |
Nom IUPAC |
2-[(2-methoxy-2-oxoethyl)carbamoylamino]oxyacetic acid |
InChI |
InChI=1S/C6H10N2O6/c1-13-5(11)2-7-6(12)8-14-3-4(9)10/h2-3H2,1H3,(H,9,10)(H2,7,8,12) |
Clé InChI |
UAOFWDYCBIQURI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CNC(=O)NOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Acetyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B14043524.png)
![Tert-butyl 9-benzyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B14043527.png)

![Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14043535.png)





![6'-Bromo-4-hydroxy-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione](/img/structure/B14043574.png)
